![molecular formula C16H16ClNO B2818182 4-chloro-2-{(E)-[(4-isopropylphenyl)imino]methyl}phenol CAS No. 1232817-49-0](/img/structure/B2818182.png)
4-chloro-2-{(E)-[(4-isopropylphenyl)imino]methyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-2-{(E)-[(4-isopropylphenyl)imino]methyl}phenol is a chemical compound with the molecular formula C16H16ClNO and a molecular weight of 273.76 g/mol . This compound is a Schiff base, which is typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-{(E)-[(4-isopropylphenyl)imino]methyl}phenol involves the condensation of 4-chloro-2-hydroxybenzaldehyde with 4-isopropylaniline in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol . The reaction mixture is heated for several hours, and the resulting product is purified by recrystallization from a suitable solvent .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
4-chloro-2-{(E)-[(4-isopropylphenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-chloro-2-{(E)-[(4-isopropylphenyl)imino]methyl}phenol has several scientific research applications:
作用机制
The mechanism of action of 4-chloro-2-{(E)-[(4-isopropylphenyl)imino]methyl}phenol involves its ability to form stable complexes with metal ions through coordination with the imine nitrogen and phenolic oxygen atoms . These metal complexes can interact with biological targets, leading to various biological effects. The compound’s antimicrobial activity is attributed to its ability to disrupt cell membranes and interfere with essential cellular processes .
相似化合物的比较
Similar Compounds
- 4-chloro-2-{[(2-hydroxyphenyl)imino]methyl}phenol
- 4-chloro-2-{[(2,6-dimethylphenyl)imino]methyl}phenol
- 4-chloro-2-{[(4-nitrophenyl)imino]methyl}phenol
Uniqueness
4-chloro-2-{(E)-[(4-isopropylphenyl)imino]methyl}phenol is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and increasing its overall biological activity .
属性
IUPAC Name |
4-chloro-2-[(4-propan-2-ylphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-11(2)12-3-6-15(7-4-12)18-10-13-9-14(17)5-8-16(13)19/h3-11,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJWKOXMXAOVJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
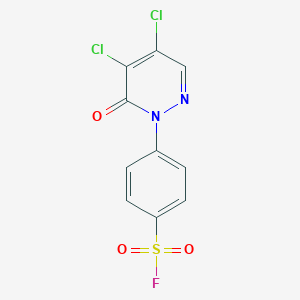
![tert-Butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2818103.png)
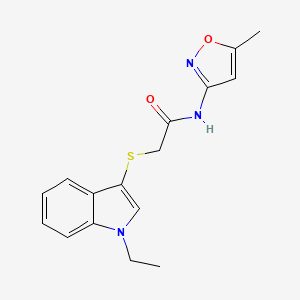
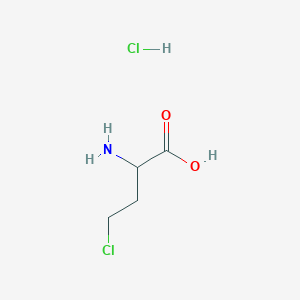
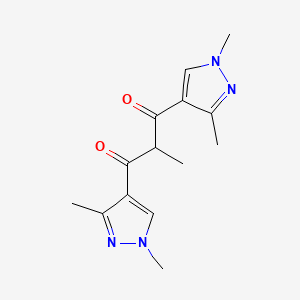
![2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2818110.png)
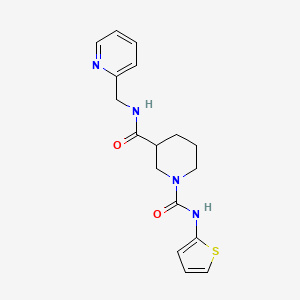
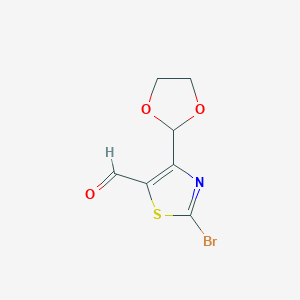
![4-(6-Methyl-imidazo[2,1-b]thiazol-5-yl)-thiazol-2-ylamine](/img/structure/B2818113.png)
![N-[1-(2-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/new.no-structure.jpg)
![3-(1,3-Benzoxazol-2-ylsulfanyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2818115.png)

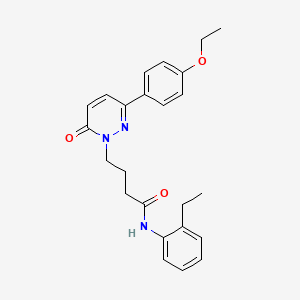
![5-[(3-METHOXYPROPYL)AMINO]-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2818121.png)
